Superior Glycosylation Stereoselectivity with Cyclohexylidene Protection
In a direct comparison of glycosyl donors, a 4,6-O-cyclohexylidene-protected mannoside exhibited high β-selectivity, whereas the 2,3-O-cyclohexylidene-protected mannoside showed moderate β-selectivity. This demonstrates that the position and nature of the cyclohexylidene group critically influences stereochemical outcomes, a key factor in nucleoside synthesis where anomeric purity is paramount [1].
| Evidence Dimension | Glycosylation Stereoselectivity |
|---|---|
| Target Compound Data | 4,6-O-cyclohexylidenemannoside 5: Highly β-selective; 2,3-O-cyclohexylidenemannoside 6: Moderate β-selectivity |
| Comparator Or Baseline | Other glycosyl donors and protecting group arrangements |
| Quantified Difference | Qualitative difference in β-selectivity based on protecting group position |
| Conditions | Glycosylation reaction with 2-(hydroxycarbonyl)benzyl (HCB) glycosyl donors |
Why This Matters
This evidence is crucial for selecting the correct protected ribose derivative, as it directly impacts the anomeric purity of the final nucleoside analogue, which is often essential for biological activity and regulatory approval.
- [1] Kim, K. S., Kim, J. H., Lee, Y. J., Lee, Y. J., & Park, J. (n.d.). 2-(Hydroxycarbonyl)benzyl Glycosides: A Novel Type of Glycosyl Donors for Highly Efficient β-Mannopyranosylation and Oligosaccharide Synthesis by Latent-Active Glycosylation. Retrieved from https://www.kiphub.com/paper/61e509ab22dfc17855f62f71 View Source
